molecular formula C8H8N4O B1270196 1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 320416-90-8

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B1270196
CAS No.: 320416-90-8
M. Wt: 176.18 g/mol
InChI Key: KACMXSAOBZQIQW-UHFFFAOYSA-N
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Description

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone serves as a precursor in synthesizing various heterocyclic compounds. For instance, its reaction with dimethylformamide-dimethylacetal leads to the creation of derivatives that exhibit moderate antibacterial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Furthermore, a study focusing on the synthesis of a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring revealed its potential antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Antiviral Drug Synthesis

This compound also plays a role in antiviral drug synthesis. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the production of the antiviral drug Triazid®, was achieved using this compound (Baklykov et al., 2019).

Antimicrobial and Antifungal Activities

Some derivatives synthesized from this compound have shown antimicrobial and antifungal properties. In one study, newly synthesized substances were found to have in vitro antimicrobial and antifungal activities (Komykhov et al., 2017).

Antibacterial Activity

A derivative of this compound exhibited antibacterial activity, particularly against Gram-positive and Gram-negative bacterial strains (Sert et al., 2020).

Enzyme Inhibition

In the context of enzyme inhibition, derivatives of this compound have been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme associated with inflammatory and allergic responses. The compounds synthesized from this compound showed significant inhibitory effects (Asghari et al., 2016).

Antitumor and Antiviral Applications

Derivatives of this compound have been investigated for their antitumor and antiviral activities. In one study, the synthesized derivatives exhibited potential as inhibitors of human tumor cell lines and as agents against HIV-1 and HSV-1 viruses (Abdel-Hafez et al., 2002).

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential biological activity . Additionally, its potential use as a SARS-CoV-2 Main protease inhibitor could be explored further .

Properties

IUPAC Name

1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-9-8-10-4-11-12(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMXSAOBZQIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363190
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320416-90-8
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320416-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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